molecular formula C18H20ClN3OS B3654934 N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide

N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B3654934
M. Wt: 361.9 g/mol
InChI Key: WETGGKACLIWXSV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide: is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. The presence of both chlorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 1,4-dichlorobutane with ammonia or a primary amine under high temperature and pressure.

    Introduction of the chlorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the methoxyphenyl group: This can be done by reacting the intermediate compound with 2-methoxybenzyl chloride under similar conditions.

    Formation of the carbothioamide group: The final step involves the reaction of the intermediate compound with thiourea in the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide has been studied for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the chlorophenyl and methoxyphenyl groups allows it to bind to these targets with high affinity, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide
  • N-(3-chlorophenyl)-4-(2-ethoxyphenyl)piperazine-1-carbothioamide
  • N-(3-chlorophenyl)-4-(2-methylphenyl)piperazine-1-carbothioamide

Uniqueness

N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3OS/c1-23-17-8-3-2-7-16(17)21-9-11-22(12-10-21)18(24)20-15-6-4-5-14(19)13-15/h2-8,13H,9-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETGGKACLIWXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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